
Cobalt--molybdenum (2/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–molybdenum (2/3) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and conductivity compared to its individual components .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (2/3) can be synthesized using various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure. This method allows for the formation of nanostructured materials with high surface area and catalytic activity . Another method involves the solvothermal synthesis, where cobalt and molybdenum salts are dissolved in a solvent and heated to form the desired compound .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (2/3) is often produced using electroless deposition techniques. This involves the reduction of cobalt and molybdenum ions in a solution to form a thin film on a substrate. This method is widely used in the production of catalysts for various chemical reactions .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt–molybdenum (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can act as a catalyst in the oxidation of hydrocarbons, where it facilitates the transfer of oxygen atoms to the substrate . It also participates in hydrogenation reactions, where it helps in the addition of hydrogen atoms to unsaturated compounds .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (2/3) include hydrogen peroxide, oxygen, and various organic substrates. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making the compound highly versatile .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (2/3) depend on the specific reaction conditions and substrates used. For example, in oxidation reactions, the products are often oxidized hydrocarbons, while in hydrogenation reactions, the products are saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Cobalt–molybdenum (2/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and hydrodesulfurization . In biology, it has been studied for its potential use in enzyme mimics and as a component in biosensors . In medicine, cobalt–molybdenum (2/3) is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of advanced materials, such as high-performance alloys and coatings .
Mecanismo De Acción
The mechanism of action of cobalt–molybdenum (2/3) involves its ability to facilitate electron transfer reactions. The compound’s unique structure allows it to interact with various substrates and promote the transfer of electrons, which is essential for catalytic activity . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Cobalt–molybdenum (2/3) is unique compared to other similar compounds due to its enhanced catalytic activity and stability. Similar compounds include cobalt sulfide, molybdenum sulfide, and nickel-molybdenum sulfide . While these compounds also exhibit catalytic activity, cobalt–molybdenum (2/3) often outperforms them in terms of efficiency and durability .
Propiedades
Número CAS |
60719-41-7 |
|---|---|
Fórmula molecular |
Co2Mo3 |
Peso molecular |
405.7 g/mol |
Nombre IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.3Mo |
Clave InChI |
KHEXBGGKRFIEAK-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Mo].[Mo].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




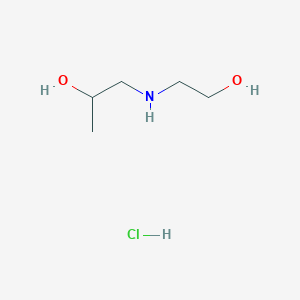
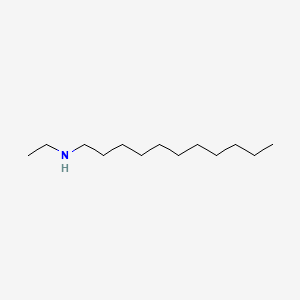
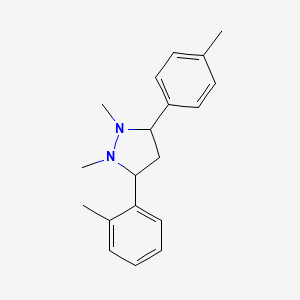
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
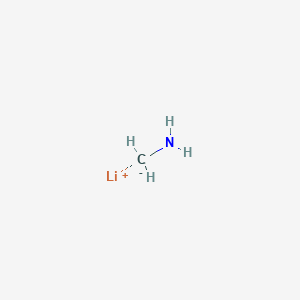
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
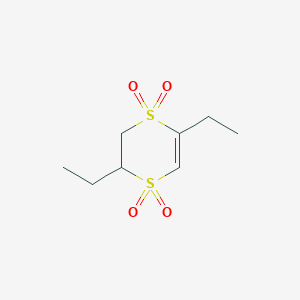

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)

